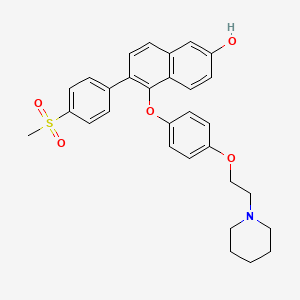

LY2066948

Description

Overview of SERM Pharmacodynamics and Tissue Selectivity

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ) within target cells. nih.govwikipedia.orgoup.com Unlike full agonists or antagonists, SERMs induce distinct conformational changes in the ER, which in turn influence the recruitment of co-activator and co-repressor proteins. nih.govwikipedia.orgresearchgate.net This differential recruitment of co-regulators is a key determinant of the tissue-specific activity of SERMs. nih.govwikipedia.orgresearchgate.netscielo.br The balance between co-activator and co-repressor proteins varies across different tissues, leading to varied transcriptional responses even with the same SERM bound to the ER. nih.govwikipedia.orgresearchgate.netscielo.br

Furthermore, the relative expression levels of ERα and ERβ subtypes in a given tissue also contribute to SERM tissue selectivity. nih.govresearchgate.net Different SERMs can exhibit varying affinities for ERα and ERβ, and the downstream effects can differ depending on which receptor subtype is predominantly expressed or activated. nih.govresearchgate.net For example, while ERα is often the predominant subtype in tissues like the breast and uterus, ERβ has a more limited expression pattern and is found in tissues such as the ovary, prostate, testis, spleen, and lung. nih.gov The interaction of a SERM with these differentially expressed receptors, coupled with the local co-regulator environment, dictates the final agonistic or antagonistic outcome. nih.govresearchgate.netscielo.br

The ligand-dependent molecular mechanism involves the binding of the SERM to the nuclear ER, followed by dimerization of the receptor complex and binding to DNA response elements or interaction with other transcription factors. nih.govwikipedia.orgub.edu This process can either activate or repress the transcription of target genes, leading to the observed tissue-specific effects. nih.govwikipedia.org The differential positioning of helix 12 in the ligand-binding domain of the ER upon SERM binding is crucial in determining whether the ligand exhibits agonistic or antagonistic activity. wikipedia.orgub.edu

Rationale for the Development of Novel SERMs with Optimized Profiles

The development of novel SERMs is driven by the need to overcome the limitations associated with existing compounds and to create agents with more precisely tailored tissue selectivity profiles. researchgate.netnih.govmdpi.com While first-generation SERMs like tamoxifen (B1202) have been successful in treating certain conditions, their mixed agonist/antagonist activity can lead to undesirable effects in some tissues. nih.govresearchgate.netnih.govscielo.brmdpi.com For instance, the estrogenic effect of tamoxifen on the endometrium increases the risk of endometrial cancer in postmenopausal women, which is a significant concern given the need for long-term therapy in conditions like breast cancer prevention. nih.govresearchgate.netnih.govnih.govscielo.brmdpi.com Similarly, some SERMs can lead to undesirable ovarian stimulation and the formation of ovarian cysts, particularly in premenopausal women. oup.comoup.com

The concept of an "ideal" SERM is one that would selectively exert beneficial estrogenic effects in tissues like bone (to prevent osteoporosis) and potentially the cardiovascular and central nervous systems, while acting as an antagonist in the breast and uterus (to prevent or treat hormone-dependent cancers and conditions like uterine fibroids), without causing significant adverse effects. researchgate.netscielo.brnih.gov Achieving this precise balance of tissue-specific activity has proven challenging with existing SERMs. researchgate.netnih.gov

Therefore, research efforts are focused on designing and identifying new SERM molecules with improved pharmacokinetic and pharmacodynamic properties, aiming for enhanced tissue selectivity and a reduced potential for adverse effects. researchgate.netnih.govpnas.org This involves exploring diverse chemical structures and understanding how structural modifications influence binding affinity, receptor conformation, and interaction with co-regulatory proteins, ultimately impacting the tissue-specific response. wikipedia.orgresearchgate.netnih.govpnas.org The development of novel SERMs with optimized profiles holds the promise of providing more effective and safer treatment options for a range of estrogen-dependent diseases. researchgate.netscielo.brnih.gov

Contextualization of LY2066948 within SERM Research

This compound is positioned within SERM research as a novel compound investigated for its potential to offer a more favorable tissue selectivity profile, particularly for conditions affecting the uterus. nih.govoup.comacs.orgfigshare.comoup.com Its development by Eli Lilly was aimed at identifying a SERM with potent uterine antagonist activity and minimal effects on the ovaries, addressing a key limitation of some earlier SERMs in premenopausal women. oup.comoup.com

Preclinical studies on this compound have demonstrated its high binding affinity for both ERα and ERβ. nih.govmedchemexpress.comoup.comfigshare.comoup.com In cell-based assays, it has shown potent antiestrogenic activity, for example, by inhibiting estradiol-mediated induction of alkaline phosphatase activity in human endometrial cancer cells. nih.gov

Research findings in animal models, particularly rats, have provided insights into the tissue-specific effects of this compound. Studies in immature rats showed that oral administration of this compound effectively blocked uterine weight gain induced by ethynyl (B1212043) estradiol (B170435), indicating potent uterine antagonist activity. oup.comoup.com In mature rats, this compound significantly decreased uterine weight after treatment, further confirming its strong uterine antagonist activity over multiple estrous cycles. oup.comoup.com

A notable finding from these studies is the minimal effect of this compound on the ovaries of rats, with serum estradiol levels remaining within the normal range and only minimal histological changes observed. oup.comoup.com This contrasts with the ovarian stimulation seen with some other SERMs, suggesting a potentially improved profile for applications in premenopausal women. oup.comoup.com

Furthermore, studies in rats have indicated that this compound exhibits estrogen receptor agonist skeletal effects, preventing ovariectomy-induced bone loss and showing no bone loss in ovary-intact rats. oup.comoup.com This suggests a beneficial effect on bone, similar to that observed with some other SERMs used for osteoporosis. oup.comoup.com

Collectively, these preclinical data suggest that this compound possesses a tissue-specific profile characterized by strong antagonist activity in the uterus, agonist activity in bone, and minimal effects on the ovaries. oup.comoup.com This profile supports its investigation as a potential therapeutic agent for conditions like uterine fibroids, where uterine antagonist activity is desired, particularly in premenopausal women where avoiding ovarian stimulation is important. oup.comoup.com

While preclinical studies have provided compelling data on the tissue selectivity of this compound, further research, including clinical evaluation, would be necessary to fully understand its therapeutic potential and safety in humans. oup.com The research on this compound exemplifies the ongoing efforts in the SERM field to develop compounds with refined tissue selectivity to address the unmet medical needs in estrogen-dependent diseases.

Data Tables

Based on the research findings discussed, the following data can be presented in tables:

Table 1: In vitro Binding Affinity of this compound to Estrogen Receptors

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| ERα | 0.51 nM | medchemexpress.com |

| ERβ | 1.36 nM | medchemexpress.com |

Table 2: Effect of Oral this compound on Uterine Weight in Immature Rats

| Treatment Group | Effect on Uterine Weight Gain Induced by Ethynyl Estradiol | ED50 (mg/kg) | Reference |

| This compound + Ethynyl Estradiol | Blocked | 0.07 | oup.comoup.com |

Table 3: Effect of this compound on Uterine Weight in Mature Rats

| Treatment Duration | Effect on Uterine Weight | Reference |

| 35 days | Decreased by 51% | oup.comoup.com |

Table 4: Effect of this compound on Ovaries and Serum Estradiol in Mature Rats

| Parameter | Effect of this compound Treatment | Reference |

| Serum Estradiol | Remained within normal range | oup.comoup.com |

| Ovarian Histology | Minimal effects observed | oup.comoup.com |

Table 5: Effect of this compound on Bone in Rats

| Condition | Effect of this compound Treatment | Reference |

| Ovariectomy-induced bone loss | Prevented | oup.comoup.com |

| Ovary-intact rats | No bone loss | oup.comoup.com |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

648904-56-7 |

|---|---|

Formule moléculaire |

C30H31NO5S |

Poids moléculaire |

517.6 g/mol |

Nom IUPAC |

6-(4-methylsulfonylphenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-ol |

InChI |

InChI=1S/C30H31NO5S/c1-37(33,34)27-13-5-22(6-14-27)28-15-7-23-21-24(32)8-16-29(23)30(28)36-26-11-9-25(10-12-26)35-20-19-31-17-3-2-4-18-31/h5-16,21,32H,2-4,17-20H2,1H3 |

Clé InChI |

NJVFOFMHUJJIMB-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LY 2066948 LY-2066948 LY2066948 |

Origine du produit |

United States |

Molecular Pharmacology of Ly2066948: Receptor Interactions and Intracellular Signaling

Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Binding Affinities

LY2066948 demonstrates high-affinity binding to both subtypes of the estrogen receptor, ERα and ERβ. This dual binding characteristic is fundamental to its mechanism of action as a SERM, allowing it to interact with ERs that may be differentially expressed across various tissues. oup.comnih.govnih.govmedchemexpress.comsemanticscholar.orgtsbiochem.comresearchgate.netgoogle.commedchemexpress.com The affinity for each receptor subtype has been quantitatively determined through rigorous binding kinetics studies.

Quantitative Ligand-Receptor Binding Kinetics (e.g., Kᵢ Determination)

Quantitative studies have established the inhibitory equilibrium dissociation constants (Kᵢ) for this compound binding to human ERα and ERβ. Using a competition binding assay with 3H-estradiol and applying the Cheng-Prusoff equation, the Kᵢ values were determined. oup.com

The reported Kᵢ values indicate a high binding affinity for both receptor subtypes, with a slightly higher affinity for ERα compared to ERβ. oup.comnih.govmedchemexpress.com

| Receptor Subtype | Kᵢ (nM) |

| ERα | 0.51 |

| ERβ | 1.36 |

These quantitative data highlight the potent interaction of this compound with both ER subtypes, setting the stage for differential downstream effects depending on the cellular context and the relative abundance of ERα and ERβ.

Ligand-Induced Conformational Changes in Estrogen Receptors

Binding of a ligand, including SERMs like this compound, induces conformational changes within the estrogen receptor, particularly within the ligand-binding domain (LBD). nih.govnih.govthermofisher.comsav.skbmbreports.org These conformational shifts are critical as they dictate subsequent events in the signaling cascade, such as receptor dimerization and the interaction with co-regulator proteins. nih.govthermofisher.comsav.skbmbreports.org Antiestrogens and SERMs are known to induce distinct conformational changes compared to agonists, often involving a repositioning of helix 12 of the LBD, which can interfere with co-activator binding and favor co-repressor interactions. nih.govnih.govrcsb.orgscbt.com While the precise, atomic-level conformational change induced specifically by this compound has not been detailed in the provided search results, its classification as a SERM with potent antiestrogenic activity in certain tissues implies that it induces a conformation that leads to differential protein interactions compared to endogenous estrogens. oup.comnih.govnih.govnih.gov

Differential Recruitment of Co-regulator Proteins

The ligand-induced conformational changes in ERα and ERβ upon binding of this compound lead to the differential recruitment of transcriptional co-regulator proteins. nih.govthermofisher.combmbreports.orgresearchgate.netnih.gov The specific set of co-regulators recruited determines whether the outcome is transcriptional activation or repression of target genes. This differential recruitment is a key mechanism underlying the tissue-selective activity of SERMs. nih.govbmbreports.orgresearchgate.net

Interaction with Nuclear Receptor Co-repressors (NCoR)

Nuclear receptor co-repressor (NCoR) is a protein that interacts with nuclear receptors, including ERs, and is generally associated with transcriptional repression. nih.govresearchgate.netreactome.orgnih.govreactome.org Antiestrogens, such as 4-hydroxytamoxifen (B85900), are known to recruit co-repressors like NCoR to ER complexes. nih.govresearchgate.net The NCoR complex often includes histone deacetylases (HDACs), contributing to chromatin remodeling and gene silencing. researchgate.netreactome.org Given that this compound acts as a potent antagonist in tissues like the uterus, it is implied to facilitate the recruitment of co-repressor complexes containing NCoR, although direct experimental evidence specifically demonstrating this compound's interaction with NCoR was not explicitly found in the provided search results. oup.comnih.govnih.govnih.gov

Interaction with Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT)

Similar to NCoR, the Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT) is another key nuclear receptor co-repressor. nih.govresearchgate.net SMRT also forms complexes, often with NCoR and HDACs, to mediate transcriptional repression by nuclear receptors. researchgate.netreactome.orgnih.govreactome.org Antiestrogens are known to recruit SMRT. nih.govresearchgate.net The antagonistic effects of this compound in certain tissues suggest its potential to promote the recruitment of co-repressor complexes involving SMRT, contributing to the repression of estrogen-responsive genes. oup.comnih.govnih.govnih.gov However, specific data detailing the direct interaction between this compound and SMRT was not explicitly available in the retrieved information.

Modulation of Estrogen Receptor-Mediated Transcriptional Activity

Estrogen receptors primarily mediate their effects by regulating the transcription of estrogen-responsive genes imrpress.commdpi.com. This process often involves the binding of activated ER homodimers or heterodimers to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes bmbreports.orguniprot.org. The interaction between the ER and EREs is a key mechanism by which estrogens and SERMs modulate gene expression bmbreports.org.

This compound has demonstrated potent antagonist activity against estrogen-mediated transcriptional activity in certain contexts, particularly in human uterine and breast cancer cells oup.comnih.gov. In vitro studies have shown that this compound can block the estrogenic effects of estradiol (B170435) nih.gov. For instance, this compound was found to be a more potent antagonist of estradiol-induced alkaline phosphatase activity in Ishikawa endometrial cancer cells compared to 4-hydroxytamoxifen nih.gov.

Research findings indicate that the modulation of transcriptional activity by SERMs like this compound is complex and can involve the recruitment of different co-regulatory proteins depending on the tissue and the specific gene promoter nih.gov. Co-regulator proteins can either activate or repress transcriptional activity by interacting with the liganded or unliganded ER nih.gov. The activity of these co-regulators can also be influenced by post-translational modifications nih.gov.

Detailed research findings on the modulation of estrogen receptor-mediated transcriptional activity by this compound include studies demonstrating its ability to inhibit estrogen-stimulated uterine growth in immature rats oup.comoup.comnih.gov. The half maximal effective dose (ED50) for blocking uterine weight gain induced by ethynyl (B1212043) estradiol in immature rats was determined to be 0.07 mg/kg oup.comoup.comnih.govdovepress.com. This indicates a potent inhibitory effect on estrogen-driven transcriptional events in uterine tissue.

The tissue-specific effects of this compound, such as its antagonist activity in the uterus and agonist activity in bone, highlight the differential modulation of ER-mediated transcription in various tissues oup.comoup.comnih.gov. This tissue specificity is a defining characteristic of SERMs and is attributed to variations in ER subtype expression, co-regulator profiles, and potentially different conformational changes induced in the receptor by this compound in different cellular environments nih.gov.

Data from research findings can be summarized in tables to highlight the potency and tissue-specific effects of this compound.

| Effect | Tissue/Cell Type | Finding | Citation |

| Estrogen Antagonist Activity | Human Uterine and Breast Cancer Cells | Potent activity | oup.comnih.gov |

| Inhibition of Uterine Weight Gain (ED50) | Immature Rats (Ethynyl Estradiol-induced) | 0.07 mg/kg | oup.comoup.comnih.govdovepress.com |

| Decrease in Uterine Weight (% reduction) | Mature Rats (35 days treatment) | 51% decrease | oup.comoup.com |

| Estrogen Antagonist Potency (IC50 vs E2) | Ishikawa Endometrial Cancer Cells | 1.8 ± 0.50 nM (compared to 9.0 ± 1.9 nM for 4-hydroxytamoxifen) | nih.gov |

| Estrogen Agonist Activity | Bone (in rats) | Prevented ovariectomy-induced bone loss; no bone loss in ovary-intact rats | oup.comoup.comnih.gov |

| Effect on Ovaries | Rats | Minimal effects; serum estradiol levels within normal range | oup.comoup.comnih.gov |

This table illustrates the differential activity of this compound across different tissues, acting as an antagonist in uterine tissue and an agonist in bone, which is characteristic of a SERM. The potent inhibition of estrogen-mediated uterine growth, quantified by the low ED50 value, underscores its significant antagonist effect on ER-mediated transcriptional activity in this tissue.

Cellular and Biochemical Mechanisms of Action of Ly2066948

Uterine Cellular Antagonism

LY2066948 demonstrates potent antagonist activity in uterine tissue, counteracting the effects of estrogen oup.comoup.comnih.govacs.orgmedchemexpress.comfrontiersin.orggavinpublishers.commdpi.comresearchgate.net. This antiestrogenic effect in the uterus has been confirmed through both in vitro and in vivo studies oup.comdovepress.com. In immature female rats treated with estrogen, this compound significantly inhibited estrogen-stimulated uterine growth oup.comdovepress.com. Specifically, oral administration of this compound blocked uterine weight gain induced by ethynyl (B1212043) estradiol (B170435) in immature rats with an ED50 of 0.07 mg/kg oup.comnih.gov. Studies in mature rats showed that treatment with this compound decreased uterine weight by 51% after 35 days, confirming its potent uterine antagonist activity over several estrous cycles oup.comnih.gov. Morphometric measurements in mature rats treated with 0.5 mg/kg this compound showed a 43% reduction in uterine weight compared to the control group. The total area of the uterine wall was significantly reduced by 53%, with nearly equal reductions in endometrial area (54%) and myometrial area (51%) researchgate.net.

Inhibition of Estrogen-Stimulated Uterine Cell Proliferation in Vitro

In vitro studies have shown that this compound inhibits estrogen-stimulated uterine cell proliferation oup.commedchemexpress.comnih.gov. In Ishikawa endometrial cancer cells, which are ERα-positive, this compound exhibited potent antiestrogenic activity by inhibiting estradiol-mediated induction of alkaline phosphatase activity oup.commedchemexpress.comnih.gov. While alkaline phosphatase activity is an endpoint for estrogenic stimulation and gene expression, these studies also support the antiestrogenic effect relevant to proliferation. In antagonist mode, this compound blocked the estrogenic effects of 0.9 nM E2 with an IC50 of 1.8 ± 0.50 nM in Ishikawa/ECC-1 cells, demonstrating superior potency compared to 4-hydroxytamoxifen (B85900) (IC50 of 9.0 ± 1.9 nM) nih.gov. Previous studies also indicated that this compound was a more potent antagonist of estradiol-induced uterine cell proliferation than 4-hydroxytamoxifen oup.comnih.gov. In vitro studies in uterine tissues showed 87.5% inhibition of E2 stimulated response at 1 nM with an IC50 of 10.7 nM, compared to tamoxifen (B1202) which had an IC50 of 421 nM with only 53.4% inhibition oup.comdovepress.com.

Effects on Estrogen-Responsive Gene Expression (e.g., Alkaline Phosphatase Activity)

This compound impacts the expression of estrogen-responsive genes in uterine cells, notably affecting alkaline phosphatase activity oup.commedchemexpress.comnih.gov. Alkaline phosphatase activity in Ishikawa/ECC-1 cells is a measured endpoint for relative estrogenic stimulation oup.commedchemexpress.comnih.gov. In antagonist mode, this compound effectively blocked the stimulatory effect of estradiol on alkaline phosphatase activity oup.commedchemexpress.comnih.gov. Quantitative data from studies in Ishikawa/ECC-1 cells show that this compound blocked the 1 nM E2 stimulatory response by 87.5% with an IC50 of 10.7 nM oup.com. This is in contrast to 4-hydroxytamoxifen, which showed 53.4% inhibition and an IC50 of 421 nM in the same assay oup.com. The agonist activity of this compound alone in this assay was only 29% over control, significantly less than the 123% observed with 4-hydroxytamoxifen oup.com. These data highlight this compound's potent antagonist activity on uterine cell stimulation with considerably less agonist characteristics compared to 4-hydroxytamoxifen oup.com.

Data on the inhibition of alkaline phosphatase activity by this compound and 4-hydroxytamoxifen is summarized below:

| Compound | E2 Concentration (nM) | Inhibition (%) | IC50 (nM) | Cell Line |

| This compound | 0.9 | - | 1.8 ± 0.50 | Ishikawa/ECC-1 |

| 4-hydroxytamoxifen | 0.9 | - | 9.0 ± 1.9 | Ishikawa/ECC-1 |

| This compound | 1 | 87.5 | 10.7 | Ishikawa/ECC-1 |

| 4-hydroxytamoxifen | 1 | 53.4 | 421 | Ishikawa/ECC-1 |

Skeletal Cellular Agonist Activity

In contrast to its antagonist effects in the uterus, this compound functions as an agonist in bone tissue, demonstrating beneficial effects on bone health oup.comnih.govacs.org. This tissue-specific agonism is a key characteristic of SERMs like this compound oup.comnih.gov.

Promotion of Bone-Related Cellular Processes

Studies have shown that this compound promotes bone-related cellular processes, consistent with an anabolic effect on bone oup.comacs.org. In preclinical studies, this compound prevented ovariectomy-induced bone loss in rats oup.comnih.gov. Furthermore, treatment of ovary-intact rats with this compound caused no bone loss, confirming its estrogen receptor agonist skeletal effects oup.comnih.gov. These findings indicate that this compound can positively influence bone maintenance and potentially formation oup.comnih.gov.

Influence on Osteoblast and Osteoclast Homeostasis Signaling

Bone homeostasis is maintained by a delicate balance between the activity of bone-forming osteoblasts and bone-resorbing osteoclasts plos.orgnih.govnih.govfrontiersin.orgelifesciences.orgmdpi.com. This balance is regulated by complex communication involving direct cell-to-cell contact and the secretion of various factors nih.govnih.govfrontiersin.orgelifesciences.orgmdpi.com. Osteoblasts and osteoclasts communicate to regulate cellular behavior, survival, and differentiation nih.govnih.gov. Osteoblasts produce molecules like RANKL and OPG that influence osteoclast differentiation and activity nih.govnih.govfrontiersin.orgmdpi.com. Osteoclasts, in turn, secrete factors that can influence osteoblast formation and differentiation nih.govnih.govmdpi.com. The influence of this compound on this signaling, particularly in the context of its skeletal agonist activity, suggests it may shift the balance towards bone formation or reduced resorption, contributing to the prevention of bone loss observed in studies oup.comnih.gov. While the precise mechanisms by which this compound, as a SERM, influences the intricate signaling between osteoblasts and osteoclasts are complex and involve estrogen receptor mediation, its observed effect on preventing bone loss implies a favorable impact on this homeostatic balance.

Role of Transforming Growth Factor-beta (TGF-β) in Bone Microenvironment

Transforming Growth Factor-beta (TGF-β) is an abundant growth factor in the bone matrix and plays a crucial role in maintaining normal bone homeostasis plos.orgnih.gov. It is a critical factor that regulates the differentiation and function of both osteoclasts and osteoblasts plos.orgnih.gov. TGF-β is involved in coupling the activity of bone-forming and bone-resorbing cells nih.gov. Bone-forming osteoblasts secrete TGF-β, which is stored in a latent form within the mineralized bone matrix mdpi.comnih.gov. During bone resorption by osteoclasts, this latent TGF-β is activated and released into the bone microenvironment gavinpublishers.commdpi.comfrontiersin.orgmdpi.comnih.gov. Activated TGF-β can then influence the recruitment and activity of osteoblasts nih.gov. The role of TGF-β in bone remodeling is complex, with effects on osteoblast proliferation, differentiation, and the regulation of extracellular matrix proteins mdpi.comnih.govoup.com. It also influences osteoclast differentiation and function, both directly and indirectly through its effects on osteoblasts gavinpublishers.commdpi.comnih.govoup.com. While some sources discuss this compound in the context of TGF-beta inhibition nih.gov, the primary characterization of this compound in multiple studies is as a SERM with specific agonist activity in bone oup.comoup.comnih.govacs.org. The interplay between SERM activity and the TGF-beta pathway in bone homeostasis is an area of ongoing research, and the precise influence of this compound on TGF-beta signaling in the bone microenvironment, beyond its established SERM activity, requires further elucidation based on the available information.

Ovarian Cellular Response Profiles

This compound has been shown to have minimal effects on the ovaries. researchgate.netdovepress.comoup.comnih.govresearchgate.net Studies in rats demonstrated that treatment with this compound resulted in serum estradiol levels remaining within the normal range. oup.comnih.gov Histological evaluation in these studies showed only minimal ovarian stimulation, with granulosa cell hyperplasia observed in only a few rats. oup.comnih.gov This contrasts with the undesirable ovarian stimulation and associated risks of ovarian cysts that have hindered the use of some SERMs in premenopausal women. oup.comnih.gov

Crosstalk with Growth Factor Signaling Pathways

The interaction between estrogen receptor signaling and growth factor pathways is a complex area of research. While direct detailed research findings specifically on the crosstalk of this compound with growth factor signaling pathways are limited in the provided search results, the general mechanisms of SERMs and related compounds offer insights into potential interactions.

Interplay with Insulin-like Growth Factor-1 (IGF-1) Axis

Based on the mechanisms of action of other SERMs like tamoxifen and droloxifene, it can be hypothesized that this compound may also influence the Insulin-like Growth Factor-1 (IGF-1) axis. nih.govdovepress.com Tamoxifen has been shown to inhibit IGF-1 stimulated cell growth. nih.govdovepress.com The GH/IGF-I axis is known to play a role in mammary gland development and has been implicated in the progression of precursor lesions to carcinoma, with new agents targeting this axis being explored for breast cancer chemoprevention. researchgate.net While this information pertains to mammary glands, it suggests a potential area of interplay for SERMs like this compound, given the broader context of hormone-responsive tissues.

Regulation of Oncogene Expression (e.g., c-myc)

Similar to the hypothesized effect on the IGF-1 axis, based on the mechanisms of tamoxifen and droloxifene, it can be hypothesized that this compound may prevent the expression of estrogen-stimulated oncogenes like c-myc. nih.govdovepress.com Estrogen is known to regulate c-myc oncogene expression. nih.gov Dysregulation of c-myc has been linked to various cancers, and its expression can be influenced by estrogen receptor-α signaling and potentially other signaling pathways. researchgate.net

Comparative In Vitro Pharmacological Characterization of this compound

In vitro studies have characterized the pharmacological profile of this compound, often in comparison to reference SERMs. This compound binds with high affinity to both ERα and ERβ. medchemexpress.comresearchgate.net

Potency and Efficacy Relative to Reference SERMs (e.g., Tamoxifen, 4-Hydroxytamoxifen, Raloxifene)

This compound has demonstrated potent antiestrogenic activity in human uterine and breast cancer cells. medchemexpress.comoup.comnih.gov In antagonist mode, this compound blocked the estrogenic effects of estradiol (E2) with an IC50 of 1.8 ± 0.50 nM in cell culture, which was more potent than 4-hydroxytamoxifen (IC50 of 9.0 ± 1.9 nM). nih.gov This is consistent with previous studies showing this compound as a more potent antagonist of estradiol-induced uterine cell proliferation compared to 4-hydroxytamoxifen. nih.gov

In in vitro studies using uterine tissues, this compound showed 87.5% inhibition of E2 stimulated response at 1 nM, with an IC50 of 10.7 nM. nih.govdovepress.com In comparison, tamoxifen had an IC50 of 421 nM with only 53.4% inhibition in these studies. nih.govdovepress.com This indicates that this compound is significantly more potent than tamoxifen in inhibiting estrogen-stimulated responses in uterine tissue in vitro. nih.govdovepress.com

When comparing potency with estrogen stimulus, this compound compares well with tamoxifen and raloxifene. nih.govdovepress.com Raloxifene generally has less estrogen-like effects compared to tamoxifen, particularly not sharing the pro-estrogenic effects of tamoxifen on the endometrium. nih.govdovepress.com this compound is structurally similar to raloxifene. nih.govdovepress.com

The antiestrogenic activity of this compound was also confirmed using an ERE-luciferase assay in MCF-7 WS8 cells, where it inhibited estradiol-induced luciferase induction. nih.gov At concentrations of 5 nM and 10 nM 4-hydroxytamoxifen, luciferase induction in the presence of 1 nM estradiol was 83±3.0% and 46± 9.7%, respectively (with 1 nM estradiol defined as 100%). nih.gov While direct comparative IC50 values for this compound in this specific assay are not provided in the snippet, the confirmation of its antiestrogenic activity in this system is noted. nih.gov

Here is a summary of comparative in vitro data:

| Compound | Tissue/Cell Line | Assay | IC50 (nM) | Inhibition at 1 nM E2 (%) | Reference |

| This compound | Cell culture | Antagonist mode (vs E2) | 1.8 ± 0.50 | N/A | nih.gov |

| 4-Hydroxytamoxifen | Cell culture | Antagonist mode (vs E2) | 9.0 ± 1.9 | N/A | nih.gov |

| This compound | Uterine tissues | Inhibition of E2 stimulated response | 10.7 | 87.5 | nih.govdovepress.com |

| Tamoxifen | Uterine tissues | Inhibition of E2 stimulated response | 421 | 53.4 | nih.govdovepress.com |

This compound has also been shown to undergo oxidative metabolism through the P-450 pathway, similar to raloxifene. nih.govdovepress.com This metabolism can lead to the formation of an o-quinone metabolite, analogous to the naphthol equine estrogen equilenin (B1671562). nih.govresearchgate.netacs.org While o-quinone formation from some SERMs is a minor metabolic pathway, the o-quinone formed from this compound has been observed to be relatively long-lived. researchgate.netnih.gov

Tissue-Specific Activity Profiling in Diverse Cell Lines

The activity of this compound has been investigated across various cell lines to understand its tissue-specific effects, particularly in the context of its role as a selective estrogen receptor modulator (SERM). Research indicates that this compound exhibits potent antagonist activity in human uterine and breast cancer cells. nih.govoup.com

Studies utilizing the Ishikawa/ECC-1 cell line, an endometrial adenocarcinoma cell line, have provided quantitative insights into the antiestrogenic potency of this compound. In this cell line, this compound effectively blocked the estrogenic effects induced by estradiol (E2). The half-maximal inhibitory concentration (IC50) for this compound in blocking E2 (0.9 nM) was determined to be 1.8 ± 0.50 nM. nih.gov This demonstrated superior antiestrogenic potency when compared to 4-hydroxytamoxifen, which showed an IC50 of 9.0 ± 1.9 nM in the same assay. nih.gov

Further in vitro investigations using human uterine tissues have corroborated these findings, indicating significant antagonist activity. This compound demonstrated 87.5% inhibition of the E2-stimulated response at a concentration of 1 nM, with an IC50 of 10.7 nM. nih.gov In comparison, tamoxifen showed only 53.4% inhibition and a much higher IC50 of 421 nM in these uterine tissue studies. nih.gov

In mammary tissue cell lines, this compound has also shown potent antiestrogenic effects. Similar concentrations of this compound resulted in greater inhibition of estradiol-induced luciferase induction compared to 4-hydroxytamoxifen, further highlighting its potency in estrogen-responsive breast/mammary cells. nih.gov While some SERMs, including this compound, may lead to a 4-hydroxytamoxifen-like accumulation of ERα in breast cancer cells, they have been noted to lack uterotrophic activity in endometrial cell lines. researchgate.net

The data from these in vitro studies in diverse cell lines and tissues underscore the selective nature of this compound's activity, demonstrating potent estrogen antagonism in uterine and breast cancer cells.

In Vitro Activity of this compound in Estrogen-Responsive Cell Models

| Cell Model | Endpoint | This compound Activity Data | Comparative Compound (if available) | Comparative Compound Data | Source |

| Ishikawa/ECC-1 (Endometrial) | Blockade of E2-induced estrogenic effects | IC50 = 1.8 ± 0.50 nM | 4-hydroxytamoxifen | IC50 = 9.0 ± 1.9 nM | nih.gov |

| Human Uterine Tissue | Inhibition of E2-stimulated response | 87.5% inhibition at 1 nM, IC50 = 10.7 nM | Tamoxifen | 53.4% inhibition, IC50 = 421 nM | nih.gov |

| Mammary Tissue Cell Line | Inhibition of E2-induced luciferase induction | Potent antiestrogenic effects (greater inhibition than comparator at similar concentrations) | 4-hydroxytamoxifen | Less potent inhibition | nih.gov |

| Human Uterine Cells | Estrogen Antagonist Activity | Potent | - | - | nih.govoup.com |

| Human Breast Cancer Cells | Estrogen Antagonist Activity | Potent | - | - | nih.govoup.com |

| Endometrial Cell Line | Uterotrophic Activity | Lacks | Some other SERMs | May have uterotrophic activity | researchgate.net |

Metabolic Pathways and Bioactivation Mechanisms of Ly2066948

Cytochrome P450-Mediated Biotransformation Pathways

Cytochrome P450 (CYP) enzymes play a central role in the biotransformation of LY2066948. nih.govnih.govresearchgate.netdovepress.com These enzymes catalyze oxidative reactions that can occur at different sites on the molecule. While the naphthol ring is a potential site for oxidation, the amino side chain is a major target for CYP-mediated metabolism. nih.govnih.gov

N-Dealkylation as a Primary Metabolic Route

Oxidative metabolism of this compound by rat liver microsomes and CYP3A4 primarily occurs on the amino side chain, leading to the N-dealkylated metabolite. nih.govnih.govresearchgate.net This N-dealkylation is a well-known P450-catalyzed reaction for SERMs that contain similar amino groups in their side chains, such as those found in benzothiophene (B83047) and dihydrobenzoxathiin (B1259482) scaffolds. researchgate.netresearchgate.net The piperidine (B6355638) moiety of this compound appears to act as a metabolic "soft spot," directing the majority of oxidative metabolism away from the naphthol ring. researchgate.netresearchgate.net

Aromatic Hydroxylation and Catechol Formation

While N-dealkylation is a primary route, this compound is also susceptible to aromatic hydroxylation, particularly on the naphthol ring. nih.govnih.govresearchgate.net This hydroxylation can lead to the formation of catechol metabolites. nih.govnih.govtoxicology.org Studies using tyrosinase, an enzyme known to oxidize phenols to catechols, have shown the formation of a catechol metabolite from this compound. nih.govnih.govresearchgate.net In the presence of ascorbate, which inhibits autoxidation, the conversion of this compound to its corresponding catechol was observed to be quantitative in tyrosinase incubations. nih.govnih.govresearchgate.net It is proposed that the C-4 position on the A ring of this compound is the most active site for oxidation to generate the corresponding catechol. nih.gov

Formation and Reactivity of Oxidative Metabolites

Oxidative metabolism of this compound can lead to the formation of reactive intermediates, particularly o-quinones, analogous to those formed from equine estrogens like equilenin (B1671562). nih.govnih.govresearchgate.netebi.ac.ukresearchgate.net

Generation of Naphthol o-Quinone Analogues (e.g., this compound-o-quinone)

The catechol metabolites formed from this compound can be further oxidized to electrophilic o-quinones. nih.govnih.govresearchgate.netresearchgate.netebi.ac.ukresearchgate.net Chemical oxidation of this compound with 2-iodoxybenzoic acid yielded an o-quinone (this compound-o-quinone) that was observed to be exceptionally long-lived, with a half-life of 3.9 ± 0.1 hours. nih.govnih.govresearchgate.netebi.ac.ukebi.ac.uk This is comparable to the half-life of 4-hydroxyequilenin-o-quinone (2.5 ± 0.2 hours). nih.govnih.govresearchgate.netebi.ac.ukebi.ac.uk The formation of o-quinones from SERMs is generally considered a minor bioactivation pathway. nih.gov While o-quinone trapped GSH conjugates were detected in rat liver microsomal incubations of this compound, the amount was considerably less compared to equilenin. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Furthermore, no o-quinone GSH conjugates of this compound were detected in incubations with CYP1B1 supersomes, suggesting that the formation of these quinones by cytochrome P450 can be attenuated by the molecule's structure. nih.govnih.govresearchgate.netresearchgate.netebi.ac.ukresearchgate.netebi.ac.uk

Chemical and Enzymatic Oxidation Processes (e.g., Tyrosinase Activity)

Oxidative metabolites, including catechols and o-quinones, can be formed through both chemical and enzymatic processes. nih.govnih.govresearchgate.netmedchemexpress.com Tyrosinase, a phenol (B47542) monooxygenase, can catalyze the oxidation of this compound to its catechol metabolite. nih.govnih.govtoxicology.orgresearchgate.net In the presence of GSH, tyrosinase incubations with this compound resulted in the formation of mono- and di-GSH conjugates, which arise from the trapping of the o-quinones. nih.govnih.govresearchgate.netebi.ac.ukresearchgate.netebi.ac.uk

Glutathione (B108866) Conjugation as a Detoxification Pathway

Glutathione (GSH) conjugation is a crucial detoxification pathway for reactive electrophilic metabolites, including o-quinones. nih.govresearchgate.netdovepress.comresearchgate.netmedchemexpress.comacs.org O-quinones formed from this compound can react with GSH to form conjugates. nih.govnih.govresearchgate.netebi.ac.ukresearchgate.netebi.ac.uk In rat liver microsomal incubations of this compound in the presence of GSH and NADPH, a di-GSH o-quinone conjugate was detected as a minor metabolite. nih.gov Tyrosinase incubations in the presence of GSH also yielded mono-GSH and di-GSH conjugates, characterized by LC-MS/MS, resulting from the trapping of the o-quinones. nih.govnih.govresearchgate.netebi.ac.ukresearchgate.netebi.ac.uk While GSH conjugation serves as a detoxification route, the formation of o-quinones and their subsequent reaction with GSH highlight a potential bioactivation pathway. However, the relatively low levels of o-quinone GSH conjugates detected in microsomal incubations suggest that quinone formation from this compound may not represent a major bioactivation pathway compared to other SERMs or estrogens. nih.govnih.govresearchgate.net

Structural Determinants Influencing o-Quinone Formation and Stability

The chemical structure of this compound plays a significant role in determining the extent and stability of o-quinone formation. Although the naphthol moiety provides a site for potential o-quinone generation, the presence of the piperidine side chain appears to direct the majority of oxidative metabolism away from the naphthol ring towards N-dealkylation. nih.gov This suggests that the piperidine group acts as a metabolic "soft spot," reducing the likelihood of significant o-quinone formation from the naphthol core. nih.gov

Generally, the stability of quinones varies, with p-quinones being considerably more stable than o-quinones due to the strained 1,2-diketone functionality of the latter. nih.gov The stability of o-quinones formed from various compounds can differ significantly, influencing their reactivity and potential to interact with biological molecules. For instance, the o-quinone formed from 4-hydroxyestrogen is sufficiently long-lived to produce various effects, including DNA oxidation and adduct formation. nih.gov In contrast, some o-quinones are very unstable and readily isomerize. nih.govacs.org

Studies comparing this compound with equilenin have shown that while both can be oxidized to catechols and form GSH conjugates upon incubation with oxidative enzymes and GSH, the side chain N-dealkylation is the major metabolic pathway for this compound mediated by P450s. nih.gov This highlights how structural alterations, such as the presence of the piperidine side chain in this compound, can influence the relative importance of the quinone formation pathway compared to other metabolic routes. nih.gov

Mechanistic Investigations of Reactive Metabolite-Induced Cellular Interactions

Reactive metabolites, such as o-quinones, are electrophilic species that can interact with cellular molecules, potentially leading to altered biological function and adverse effects. creative-biolabs.comresearchgate.netacs.org The biological targets and intracellular effects of quinones depend on their rate and site of formation, as well as their reactivity. acs.org

Macromolecular Adduction (e.g., DNA, Protein)

O-quinones are Michael acceptors and can modify cellular processes through alkylation of nucleophilic sites on macromolecules like proteins and DNA. nih.govacs.orgku.edu Covalent binding of reactive metabolites to proteins is a key mechanism by which they can exert toxic effects, including the potential to function as haptens and trigger immune responses. creative-biolabs.comresearchgate.net

While the formation of o-quinone from this compound is considered a minor bioactivation pathway compared to N-dealkylation, reactive quinone species, if formed, possess the capacity for macromolecular adduction. nih.govnih.govresearchgate.net The adduction of DNA by reactive metabolites can lead to the formation of DNA adducts, which, if not repaired, can interfere with DNA transcription and replication, potentially inducing mutations. nih.gov Similarly, reactive metabolites can form adducts with proteins, modifying their structure and function. ku.edunih.gov

Studies involving other SERMs and aromatic compounds have demonstrated the formation of glutathione (GSH) conjugates of o-quinones, which serves as a detoxification pathway. nih.govacs.orgacs.org The depletion of GSH can lead to increased adduction of other cellular nucleophiles, such as cysteine residues on proteins. acs.org

Redox Cycling and Reactive Oxygen Species (ROS) Generation

In addition to forming covalent adducts, quinones are highly redox-active molecules that can undergo redox cycling. acs.org This process involves the one-electron reduction of the quinone to a semiquinone radical anion, which can then rapidly react with molecular oxygen under aerobic conditions to generate superoxide (B77818) anion (O₂⁻•) and regenerate the parent quinone. acs.orgnih.govnih.govresearchgate.net

The superoxide anion can undergo spontaneous or enzyme-mediated dismutation to form hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metal ions, H₂O₂ can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals (•OH). nih.govols-bio.com The reaction of superoxide with nitric oxide can also produce peroxynitrite, another potent oxidant. nih.gov

This redox cycling and subsequent generation of reactive oxygen species (ROS) can lead to oxidative stress, causing damage to cellular macromolecules including lipids, proteins, and DNA, and potentially contributing to cytotoxicity and tissue injury. acs.orgnih.govmdpi.com While the extent to which this compound's potential o-quinone metabolite contributes to redox cycling and ROS generation in vivo is considered limited due to the prevalence of the N-dealkylation pathway, the intrinsic chemical property of o-quinones to undergo redox cycling is a significant mechanistic aspect of their cellular interactions. nih.govacs.org

Preclinical in Vivo Efficacy and Tissue Specific Actions of Ly2066948

Uterine Antagonism in Rodent Models

Studies in rodent models have demonstrated that LY2066948 exhibits potent antagonistic effects on the uterus. This antagonism is evident in both immature and mature rats, affecting uterine weight and morphology.

Inhibition of Estrogen-Induced Uterine Wet Weight Gain in Immature Rats

In immature rats, this compound has been shown to effectively block the increase in uterine wet weight induced by estrogen administration, such as ethynyl (B1212043) estradiol (B170435). Oral administration of this compound to immature rats blocked uterine weight gain induced by ethynyl estradiol with an ED50 of 0.07 mg/kg. nih.gov this compound demonstrates potent antiestrogenic activity and blocks uterine weight gain induced by Ethynyl estradiol in immature rats. medchemexpress.commedchemexpress.com

The following table summarizes the effect of this compound on estrogen-induced uterine wet weight gain in immature rats:

| Endpoint | Observation | ED50 (mg/kg) |

| Inhibition of Estrogen-Induced Uterine Wet Weight Gain | Blocked uterine weight gain induced by ethynyl estradiol | 0.07 |

Long-Term Uterine Atrophy and Morphometric Changes in Mature Rats

In mature rats, long-term treatment with this compound results in a decrease in uterine weight, indicative of uterine atrophy. Studies in mature rats demonstrated that this compound decreases uterine weight by 51% after 35 days of treatment, confirming potent uterine antagonist activity over several estrous cycles. nih.gov The maximal effect on uterine wet weight decrease at 1 mg/kg was 51.2%, and the ED50 was estimated to be approximately 0.15 mg/kg in 6-month-old SD rats treated for 35 days. researchgate.net

This long-term antagonism leads to morphometric changes in the uterine tissue. At a dose of 0.5 mg/kg, which resulted in a 43% uterine weight reduction compared to control, the total area of the uterine wall (endometrium and myometrium combined) was significantly reduced by 53%. researchgate.net

The following table presents data on the effects of this compound on uterine weight in mature rats:

| Treatment Duration | Dose (mg/kg) | Uterine Wet Weight Change (%) | ED50 (mg/kg) |

| 35 days | 1 | -51.2 | ~0.15 |

| 35 days | 0.5 | -43 | - |

Assessment of Uterine Endometrial and Myometrial Responses

Detailed morphometric analysis in mature rats treated with this compound revealed that the reduction in uterine wall area was due to nearly equal contributions from the reduction in both the endometrial and myometrial compartments. researchgate.net At a dose of 0.5 mg/kg, the reduction in endometrial area was 54%, and the reduction in myometrial area was 51%. researchgate.net These data confirm substantial antagonist activity in both the endometrial and myometrial compartments of the uterus in the presence of circulating levels of estradiol over several estrous cycles. researchgate.net

The following table illustrates the morphometric changes observed in the uterus of mature rats treated with this compound:

| Uterine Compartment | Area Reduction (%) at 0.5 mg/kg |

| Total Uterine Wall | 53 |

| Endometrium | 54 |

| Myometrium | 51 |

Skeletal Agonist Activity in Osteoporosis Models

In contrast to its antagonistic effects in the uterus, this compound demonstrates agonistic activity in bone, suggesting a potential benefit in conditions like osteoporosis. nih.govmedchemexpress.comnih.gov

Prevention of Ovariectomy-Induced Bone Mineral Density Loss

Ovariectomy in rats is a commonly used model for postmenopausal osteoporosis, leading to bone loss and decreased bone mineral density (BMD). nih.govnih.govnih.gov Studies have shown that this compound is effective in preventing this ovariectomy-induced bone loss. nih.govresearchgate.netresearchgate.net Bone studies demonstrated that this compound prevented ovariectomy-induced bone loss. nih.govresearchgate.netresearchgate.net

Ovarian Specificity and Pituitary-Ovarian Axis Modulation in Rodents

Preclinical evaluations in rodents have investigated the effects of this compound on ovarian function and its interaction with the hypothalamic-pituitary-ovarian (HPO) axis. Unlike some other SERMs, this compound has demonstrated minimal effects on the ovaries of rats, a characteristic that distinguishes its profile wikipedia.orgwikipedia.orgwikipedia.org.

Histological Evaluation of Ovarian Morphology

Histological assessments of ovarian morphology in rats treated with this compound have shown minimal changes. While some studies observed granulosa cell hyperplasia in a limited number of rats, this effect was not widespread wikipedia.org. In comparative studies, a dose of 0.45 mg/kg of another compound, LY560212, resulted in marked ovarian stimulation, evidenced by a 43% increase in ovarian weight and significantly higher histological scores for follicular prominence and granulosa cell hyperplasia compared to this compound treatment wikipedia.org.

Diverse Tissue-Specific Responses in Preclinical Models

This compound exhibits a notable tissue-specific pharmacological profile in preclinical models, acting as a strong estrogen antagonist in the uterus while demonstrating agonist activity in bone and minimal effects in the ovaries wikipedia.orgwikipedia.orgabcam.com. This differential activity across various tissues is characteristic of SERMs and contributes to its potential therapeutic utility.

Observations in Male Reproductive System Models (e.g., Mammary Gland Virilism)

Studies in male reproductive system models, specifically in rats, have reported observations related to androgen-dependent mammary gland virilism following administration of this compound hydrochloride mims.comguidetopharmacology.orgciteab.comwikipedia.org. This finding highlights the diverse tissue responses influenced by this compound in preclinical settings. The male rat mammary gland has been utilized as a model to investigate the effects of potential endocrine disruptors citeab.com.

Pharmacological Characterization in Preclinical Disease Models

The preclinical pharmacological characterization of this compound has included investigations into its potential therapeutic applications in estrogen-dependent disease models.

Therapeutic Potential in Uterine Leiomyoma/Fibroid Models

Uterine leiomyomas, commonly known as uterine fibroids, are benign tumors whose growth is influenced by estrogen wikipedia.orgwikipedia.orgnih.govnih.gov. Given its potent uterine antagonist activity, this compound has been evaluated for its therapeutic potential in preclinical models of uterine leiomyoma wikipedia.orgtocris.comabcam.comguidetopharmacology.orgciteab.comwikipedia.orgmims.comnewdrugapprovals.org. Studies in mature, ovary-intact rats demonstrated that this compound treatment resulted in a significant decrease in uterine weight, confirming its strong uterine antagonist activity over multiple estrous cycles wikipedia.orguni.lu. For instance, a 35-day treatment with this compound in 6-month-old Sprague Dawley rats showed a maximal uterine wet weight decrease of 51.2% at a dose of 1 mg/kg, with an estimated ED50 of approximately 0.15 mg/kg uni.lu. Morphometric analysis revealed that a dose of 0.5 mg/kg this compound led to a 43% reduction in uterine weight and a 53% reduction in the total area of the uterine wall, with nearly equal contributions from the reduction in endometrial (54%) and myometrial (51%) areas uni.lu. These findings provide preclinical evidence supporting the therapeutic potential of this compound for conditions like uterine leiomyoma, where reducing uterine size and inhibiting estrogenic stimulation are desirable outcomes wikipedia.orgwikipedia.orgebiohippo.com.

Table 1: Effects of this compound on Uterine Weight and Morphology in Mature, Ovary-Intact Rats

| Parameter | Dose (mg/kg) | Effect (% Reduction vs Control) | Reference |

| Uterine Wet Weight (35 days) | 1 | 51.2% | uni.lu |

| Uterine Wet Weight (35 days) | 0.5 | 43% | uni.lu |

| Total Uterine Wall Area | 0.5 | 53% | uni.lu |

| Endometrial Area | 0.5 | 54% | uni.lu |

| Myometrial Area | 0.5 | 51% | uni.lu |

Table 2: Comparison of Ovarian Effects of SERMs in Rats

| Compound | Dose (mg/kg) | Ovarian Weight Change vs Control (%) | Histological Score (Follicular Prominence) | Histological Score (Granulosa Cell Hyperplasia) | Reference |

| This compound | 0.5 or 3 | Minimal effects | Minimal effects | Granulosa cell hyperplasia in few rats | wikipedia.orgwikipedia.org |

| LY560212 | 0.45 | +43% | Nearly 1.5-fold higher | Nearly 3-fold higher | wikipedia.org |

Efficacy in Experimental Endometriosis Models

Experimental animal models are crucial for evaluating the efficacy of potential treatments for endometriosis, an estrogen-dependent disease characterized by the growth of ectopic endometrial lesions. nih.govmdpi.comnih.gov While rodent models, such as those using rats and mice, are commonly employed for preclinical research due to ethical and economic considerations, it is noted that baboon models may be superior in replicating human reproductive physiology and endometriosis characteristics. endometriozisdernegi.orgijwhr.net

Studies in experimental animal models of endometriosis have shown that SERMs, including this compound, exhibit efficacy in reducing endometriotic implants. researchgate.net These findings suggest a potential therapeutic role for this compound in managing endometriosis by targeting estrogen receptors within the endometriotic lesions. researchgate.net Research indicates that this compound, along with other SERMs like TZE-5323 and SR-16234, has been studied in these models, demonstrating a reduction in the size or number of endometriotic lesions. endometriozisdernegi.orgresearchgate.net

Preclinical efficacy studies in endometriosis models often utilize endpoints such as lesion size and number to assess the effectiveness of investigational agents. endometriozisdernegi.orgijwhr.netnih.gov

Comparative Preclinical Efficacy and Tissue Selectivity

Preclinical investigations have characterized this compound as a SERM with distinct tissue-specific actions. It has been shown to bind with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). acs.orgresearchgate.net

A key finding from preclinical studies in rats is the potent estrogen antagonist activity of this compound in the uterus. acs.orgresearchgate.netresearchgate.netoup.com Oral administration of this compound to immature rats effectively blocked uterine weight gain induced by ethynyl estradiol, with an ED50 of 0.07 mg/kg. researchgate.netoup.com In studies involving mature, ovary-intact rats treated for 35 days, this compound decreased uterine weight by 51% at a dose of 1 mg/kg, confirming its potent uterine antagonist activity over multiple estrous cycles. researchgate.netresearchgate.net At a dose of 0.5 mg/kg, a 43% reduction in uterine wet weight was observed. researchgate.net Morphometric measurements at this dose indicated a significant 53% reduction in the total area of the uterine wall, with nearly equal contributions from the reduction in endometrial area (54%) and myometrial area (51%). researchgate.net In vitro studies using uterine tissues demonstrated that this compound inhibited the estradiol-stimulated response by 87.5% at 1 nM, with an IC50 of 10.7 nM. nih.gov This contrasts with tamoxifen (B1202), which showed 53.4% inhibition with an IC50 of 421 nM in similar in vitro uterine tissue studies. nih.gov

In contrast to its strong uterine antagonism, this compound has shown minimal effects on the ovaries in rats. acs.orgresearchgate.netoup.com Serum estradiol levels remained within the normal range in treated mature rats, and histological evaluation revealed minimal ovarian changes, with granulosa cell hyperplasia observed in only a few animals. researchgate.net This minimal ovarian stimulation is a notable characteristic, as undesirable ovarian stimulation and associated risks of ovarian cysts have been a limitation for the use of some SERMs in premenopausal women. researchgate.netoup.com

Preclinical data also indicate that this compound exhibits agonist activity in bone. researchgate.netoup.com This tissue-specific profile, characterized by strong uterine antagonism, agonist activity in bone, and minimal ovarian effects, distinguishes this compound from some other SERMs. researchgate.netoup.com

The following tables summarize some of the preclinical efficacy and tissue-specific data for this compound (intended to be interactive in a dynamic environment).

Table 1: Uterine Antagonist Activity of this compound in Rats

| Study Model | Endpoint | Dose (mg/kg) | Observed Effect | Relative Potency vs. Control | Citation |

| Immature Rat (Oral) | Blocked uterine weight gain | 0.07 (ED50) | 50% inhibition | - | researchgate.netoup.com |

| Mature, Ovary-Intact Rat (35d) | Uterine wet weight | 1 | 51% reduction | - | researchgate.netresearchgate.net |

| Mature, Ovary-Intact Rat (35d) | Uterine wet weight | 0.5 | 43% reduction | - | researchgate.net |

| Mature, Ovary-Intact Rat (35d) | Total uterine wall area | 0.5 | 53% reduction | - | researchgate.net |

| Mature, Ovary-Intact Rat (35d) | Endometrial area | 0.5 | 54% reduction | - | researchgate.net |

| Mature, Ovary-Intact Rat (35d) | Myometrial area | 0.5 | 51% reduction | - | researchgate.net |

| In vitro Uterine Tissue | E2-stimulated response | 1 nM | 87.5% inhibition | - | nih.gov |

| In vitro Uterine Tissue | E2-stimulated response (IC50) | 10.7 nM | 50% inhibition | - | nih.gov |

Table 2: Comparative In Vitro Uterine Antagonist Activity

| Compound | Endpoint | Concentration | Observed Effect | IC50 | Citation |

| This compound | E2-stimulated response | 1 nM | 87.5% inhibition | 10.7 nM | nih.gov |

| Tamoxifen | E2-stimulated response | - | 53.4% inhibition | 421 nM | nih.gov |

Table 3: Ovarian Effects of this compound in Mature, Ovary-Intact Rats (35d)

| Endpoint | Observed Effect | Citation |

| Serum Estradiol | Remained within normal range | researchgate.net |

| Histologic Evaluation | Minimal effects, granulosa cell hyperplasia in few | researchgate.net |

Table 4: Bone Activity of this compound

| Tissue | Observed Activity | Citation |

| Bone | Agonist activity | researchgate.netoup.com |

Methodological Approaches for Ly2066948 Research

In Vitro Bioassay Development and Optimization

In vitro bioassays are fundamental tools in LY2066948 research, providing insights into its interactions with estrogen receptors and its effects on cellular processes. These assays are developed and optimized to accurately measure the compound's activity in a controlled laboratory setting. Bioassays are analytical procedures that measure the effective constituent in a biological product using a biological reporter system. casss.org They are used in product development and release. casss.org

Reporter Gene Assays for Estrogen Receptor Activity

Reporter gene assays are utilized to assess the ability of this compound to modulate estrogen receptor (ER) activity. These assays typically involve cells engineered to express the estrogen receptor (such as ERα) and a reporter gene (like luciferase) linked to an estrogen-responsive promoter. indigobiosciences.comsignosisinc.comcaymanchem.com When this compound interacts with the ER, it can either activate or inhibit the transcription of the reporter gene, leading to a measurable signal (e.g., luminescence) that indicates the level of ER activity. signosisinc.com This approach allows for the quantification of this compound's agonist or antagonist effects on estrogen receptors. caymanchem.com For example, the antiestrogenic activity of this compound has been confirmed using an ERE-luciferase assay in MCF-7 WS8 cells transiently transfected with the pERE-luciferase construct. nih.gov Inhibition of estradiol-induced luciferase induction in this cell line reflects the ability of antiestrogenic compounds to inhibit estrogen-regulated transcription and luciferase reporter expression. nih.gov

Cell Proliferation and Viability Assays (e.g., IC₅₀ determinations)

Cell proliferation and viability assays are essential for determining the impact of this compound on cell growth and survival. Assays such as the MTT assay or Alamar Blue assay are commonly used to measure cell viability. researchgate.netresearchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of this compound required to inhibit cell viability or proliferation by 50%. mdpi.comsartorius.com This index is used to estimate treatment efficacy, confirm a lack of detrimental effects, and compare the behavior of different cell lines when exposed to the same compound. mdpi.com For instance, alkaline phosphatase activity in the Ishikawa/ECC-1 cell line has been measured as an endpoint for relative estrogenic stimulation in both agonist and antagonist modes. nih.gov In antagonist mode, this compound blocked the estrogenic effects of estradiol (B170435) (0.9 nM) with an IC₅₀ of 1.8 ± 0.50 nM. nih.gov These data are consistent with previous studies showing this compound was a more potent antagonist of estradiol-induced uterine cell proliferation than 4-hydroxytamoxifen (B85900). nih.gov

Here is a table summarizing the IC₅₀ data for this compound and 4-hydroxytamoxifen in the Ishikawa Alkaline Phosphatase Assay:

| Compound | Assay Type | Cell Line | Estradiol Concentration | IC₅₀ (nM) |

| This compound | Alkaline Phosphatase (Antagonist) | Ishikawa/ECC-1 | 0.9 nM | 1.8 ± 0.50 |

| 4-hydroxytamoxifen | Alkaline Phosphatase (Antagonist) | Ishikawa/ECC-1 | 0.9 nM | 9.0 ± 1.9 |

Advanced Analytical Chemistry Techniques for Metabolite Profiling

Advanced analytical chemistry techniques are crucial for understanding the metabolic fate of this compound in biological systems. Metabolite profiling involves identifying and quantifying the metabolites produced when the body processes the compound. pharmaron.comevotec.comnih.gov

High-Resolution Mass Spectrometry for Structural Elucidation (e.g., LC-MS/MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful technique for the structural elucidation and identification of this compound and its metabolites. nih.govcovalx.comnih.goveag.com LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective mass analysis of a mass spectrometer. eag.com This allows researchers to separate complex mixtures of compounds and then determine their mass-to-charge ratio and fragmentation patterns, providing detailed structural information. pharmaron.comeag.com HRMS offers high mass accuracy, enabling the determination of elemental composition and aiding in the identification of unknown metabolites. pharmaron.comnih.gov LC-MS/MS analysis has been used to characterize metabolites and GSH conjugates of this compound in incubation studies. nih.gov This technique is essential for understanding how this compound is metabolized, including pathways like oxidative metabolism and the formation of conjugates. nih.govacs.org

Chromatographic Separation Techniques

Chromatographic separation techniques are integral to metabolite profiling, as they are used to separate this compound from its metabolites and other components in biological samples before detection by mass spectrometry or other methods. mdpi.comcuni.czpurkh.comijnrd.orgcpur.in Liquid chromatography (LC), including high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), is commonly used for separating a wide range of compounds based on their chemical properties and interactions with a stationary phase. eag.compurkh.comcpur.in These techniques are based on the principle of differential partitioning of analytes between a mobile phase and a stationary phase. cuni.czpurkh.comcpur.in Chromatographic separation allows for the isolation of individual metabolites, making their identification and analysis more straightforward. eag.com HPLC methods have been used in the analysis of metabolites and GSH conjugates of this compound. nih.gov

In Vivo Animal Model Design and Endpoints

Studies involving this compound have utilized rats, including mature, ovary-intact Sprague Dawley (SD) rats and ovariectomized (OVX) rats, to model different physiological states relevant to estrogen action. researchgate.netresearchgate.net The duration of treatment can vary, with studies reporting treatment periods such as 35 days. researchgate.net

Uterine Wet Weight Assay and ED₅₀ Determination

The uterine wet weight assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound in vivo. In this assay, the uterus is excised, trimmed of fat, and weighed to determine its wet weight. Changes in uterine wet weight relative to a control group indicate the compound's effect on uterine tissue. For this compound, this assay has been used to demonstrate its potent uterine antagonist activity. researchgate.netoup.com

The half maximal effective dose (ED₅₀) is a measure of a compound's potency, representing the dose at which it elicits a response halfway between the baseline and maximum effect. For uterine weight reduction by this compound, the ED₅₀ has been estimated in rat models. In one study, a 35-day treatment of 6-month-old SD rats with this compound showed a maximal effect on uterine wet weight decrease of 51.2% at 1 mg/kg, with an estimated ED₅₀ of 0.15 mg/kg. researchgate.net Another study in immature rats reported an ED₅₀ of 0.07 mg/kg for uterine weight reduction. researchgate.netoup.com

The percentage inhibition of the estrogen-induced response in uterine weight can be calculated using a specific formula comparing the uterine weight in the presence of estrogen and the test compound to the response with estrogen alone and a control. oup.com ED₅₀ values are typically derived from a semilog regression analysis of the dose-response curve. oup.com

Here is a summary of uterine wet weight reduction data for this compound in mature, ovary-intact rats:

| Dose (mg/kg) | Uterine Wet Weight Reduction (%) |

| 0.5 | 43 |

| 1 | 51.2 |

*Data derived from a 35-day treatment in 6-month-old SD rats. researchgate.net

Bone Mineral Density Measurement Techniques

Bone mineral density (BMD) measurement is essential for evaluating the potential agonist activity of SERMs on bone tissue. Dual-energy X-ray absorptiometry (DXA), also known as bone densitometry, is considered the gold standard for measuring BMD and assessing osteoporosis risk. racgp.org.auradiologyinfo.orghopkinsmedicine.organthem.com DXA uses low-dose X-rays with two energy peaks to determine bone mineral content and density, typically at skeletal sites such as the lumbar spine and hip. racgp.org.auradiologyinfo.orghopkinsmedicine.org Quantitative computed tomography (QCT) is another technique that can provide BMD measurements, particularly at the hip, and may be interpreted using WHO T-score criteria. racgp.org.au

Studies involving this compound have included the assessment of volumetric bone mineral density in OVX rats, indicating its evaluation for potential bone agonist effects. researchgate.net

Histopathological and Immunohistochemical Analyses of Target Tissues

Histopathological and immunohistochemical analyses provide detailed information about the morphological changes and protein expression patterns in target tissues following treatment with a compound. Histopathology involves the microscopic examination of tissue sections to identify structural alterations. clevelandclinic.orgleicabiosystems.com Immunohistochemistry (IHC) uses antibodies to detect specific antigens (proteins) within tissue samples, allowing for the visualization and localization of these proteins. clevelandclinic.orgleicabiosystems.comthermofisher.comthermofisher.com

In the context of this compound research, these techniques have been applied to assess its effects on tissues such as the uterus and ovaries. Histological evaluation of uterine cross-sections has been performed to observe changes in the endometrium and myometrium. researchgate.netoup.com Morphometric measurements can be carried out to quantify the area of these uterine layers. researchgate.netoup.com IHC can be used to detect the presence and distribution of specific protein markers within these tissues, aiding in understanding the cellular and molecular effects of this compound. clevelandclinic.orgthermofisher.comthermofisher.com For example, minimal hyperplasia was observed in the uterus of some rats treated with this compound at certain doses. oup.com

Molecular Biology Techniques for Gene and Protein Expression Analysis

Molecular biology techniques are employed to investigate how this compound affects gene and protein expression, providing insights into its mechanisms of action at a molecular level. Gene expression is the process by which the information encoded in a gene is converted into a functional product, typically a protein, through transcription and translation. medlineplus.govgenome.govyourgenome.org

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a widely used technique for quantifying nucleic acids, such as DNA and RNA. thermofisher.comwikipedia.orgenviro.wikianalytik-jena.com In the context of gene expression analysis, reverse transcription qPCR (RT-qPCR) is used to measure the amount of specific messenger RNA (mRNA) molecules, which are transcribed from genes and serve as templates for protein synthesis. thermofisher.comwikipedia.orgenviro.wiki By quantifying mRNA levels, researchers can assess the extent to which a particular gene is being expressed. thermofisher.comwikipedia.org

qPCR involves the amplification of a target DNA molecule while monitoring the amplification in real time using fluorescent dyes or probes. thermofisher.comwikipedia.organalytik-jena.com The level of fluorescence increases with the amount of amplified DNA, allowing for quantification of the initial template amount. thermofisher.comwikipedia.organalytik-jena.com This technique can be used to determine the relative or absolute abundance of specific mRNA transcripts in different samples, providing data on how this compound influences the expression of target genes. wikipedia.orgenviro.wiki

Future Research Trajectories and Translational Considerations for Ly2066948

Elucidation of Molecular Determinants for Enhanced Tissue Selectivity

LY2066948 exhibits high affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.orgciteab.com Preclinical studies in immature and mature ovary-intact rats have shown its potent inhibitory effects on estrogen-stimulated uterine growth and wet weight, with an ED50 of approximately 0.07 mg/kg in immature rats and around 0.15 mg/kg for uterine wet weight reduction in mature rats. mims.comwikipedia.orgciteab.com This uterine antagonism extends to both the endometrial and myometrial compartments. mims.com In contrast to some other SERMs like tamoxifen (B1202) and raloxifene, this compound demonstrated minimal ovarian stimulation in rat models, consistent with a limited effect on the hypothalamic-pituitary-ovarian axis. wikipedia.orgmims.com Furthermore, it displayed estrogen agonist properties in bone, addressing concerns about potential bone loss observed with some SERMs in preclinical models. wikipedia.orgmims.com

Future research trajectories should focus on a deeper elucidation of the molecular determinants underlying this specific tissue selectivity profile. While the high affinity for both ER subtypes is established, understanding the precise conformational changes induced by this compound binding to ERα and ERβ in different target tissues is crucial. Research into coregulator recruitment patterns (coactivators and corepressors) in uterine, ovarian, and bone tissues in the presence of this compound compared to endogenous estrogens and other SERMs could provide valuable insights. Studies employing advanced techniques such as cryo-electron microscopy or X-ray crystallography of ER-LY2066948 complexes from different tissue sources could reveal structural nuances that dictate coregulator interactions and downstream gene expression profiles. Comparing the molecular interactions of this compound with ERs in uterine tissue (antagonism) versus bone tissue (agonism) is key to understanding its differential activity. This could involve detailed analysis of protein-protein interactions at the receptor complex level in a tissue-specific manner.

Preclinical data highlighting this compound's tissue selectivity:

| Tissue | Activity (Preclinical Rat Models) | Comparison to Estrogen | Comparison to Tamoxifen/Raloxifene (where noted) | Source |

| Uterus | Potent Antagonist | Inhibits growth/weight | More potent antagonism than tamoxifen in vitro | wikipedia.orgmims.comwikipedia.orgciteab.com |

| Ovaries | Minimal Stimulation | Limited effects | Less stimulation than tamoxifen/raloxifene | wikipedia.orgmims.com |

| Bone | Agonist | Mimics effects | Addresses concerns about bone loss | wikipedia.orgmims.com |

Further research is needed to fully define the uterotrophism of this compound using methods like mouse or rat uterine wet-weight measurements. mims.com

Investigation of this compound's Potential in Other Estrogen-Related Preclinical Conditions

While initially developed for uterine fibroids, the selective profile of this compound suggests potential utility in other preclinical conditions influenced by estrogen signaling. One area identified for potential investigation is its use as an add-on therapy in methadone maintenance treatment (MMT) for opiate abuse patients. wikidata.org This consideration stems from observed sex disparities in MMT efficacy and the potential link between estrogen signaling and methadone metabolism, particularly via CYP3A4 and CYP2C19 enzymes with which this compound has demonstrated interactions. wikidata.org Preclinical studies exploring the effects of this compound on methadone metabolism and efficacy in relevant animal models could provide data to support this potential application.

Beyond this specific example, the bone agonist activity of this compound in preclinical models wikipedia.orgmims.com warrants further investigation into its potential in preclinical models of osteoporosis or bone loss, similar to the established uses of other SERMs like raloxifene. citeab.com Given the complex role of estrogen signaling in various tissues, including the central nervous system, cardiovascular system, and metabolic processes, the unique tissue selectivity of this compound could be explored in preclinical models of other estrogen-related conditions, provided there is a strong scientific rationale based on its known receptor interactions and tissue-specific effects. However, such investigations must be carefully designed to align with this compound's demonstrated preclinical profile and avoid areas where its activity is not supported by existing data.

Strategies for Optimizing Metabolic Stability and Bioactivation Profiles